Rp-8-pCPT-cGMPS sodium
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Overview
Description
Mechanism of Action
Target of Action
Rp-8-pCPT-cGMPS sodium primarily targets cGMP-dependent protein kinases (cGKs) , including cGK Iα, cGK Iβ, and especially cGK II . These kinases play a crucial role in various cellular processes, including the regulation of ion channels, cell proliferation, and apoptosis.
Mode of Action
This compound acts as a competitive inhibitor of cGKs . It binds to the active site of these kinases, preventing the binding of cGMP and thus inhibiting their activity . Additionally, it is an agonist for cyclic nucleotide-gated (CNG) channels, affecting their function in a voltage-dependent manner .
Biochemical Pathways
The inhibition of cGKs by this compound affects various biochemical pathways. For instance, it impacts the nitric oxide signaling pathway , which is crucial for vasodilation and other cardiovascular functions . By inhibiting cGKs, this compound can modulate these pathways and their downstream effects.
Pharmacokinetics
The pCPT (p-chlorophenylthio) group at the 8-position of the purine in this compound increases both enzyme affinity and membrane permeability over related compounds . This suggests that the compound has good bioavailability.
Result of Action
The inhibition of cGKs by this compound can lead to various molecular and cellular effects. For example, it has been shown to reduce long-term potentiation (LTP) in hippocampal slices in vitro . In a rat model, it was found to suppress tumor cell implantation-induced thermal hyperalgesia and mechanical allodynia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its function as an agonist for CNG channels is voltage-dependent . .
Biochemical Analysis
Biochemical Properties
Rp-8-pCPT-cGMPS Sodium plays a significant role in biochemical reactions. It interacts with enzymes such as cGMP-dependent protein kinases, including cGK Iα and cGK II . The nature of these interactions is competitive inhibition .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting cGMP-dependent protein kinases, which play a crucial role in cell signaling pathways . This inhibition can impact gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically cGMP-dependent protein kinases . It exerts its effects at the molecular level through enzyme inhibition, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, this compound exhibits high lipophilicity and excellent membrane permeability, making it useful for intact cells while still soluble in aqueous solvents . It also shows metabolic stability towards all cyclic nucleotide-responsive phosphodiesterases examined so far .
Metabolic Pathways
This compound is involved in the cGMP-dependent protein kinase metabolic pathway . It interacts with enzymes in this pathway, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its high lipophilicity and excellent membrane permeability . These properties allow it to easily penetrate the cell membrane and reach sufficient concentration inside the cell to inhibit cGMP-dependent protein kinase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rp-8-pCPT-cGMPS sodium is synthesized through a series of chemical reactions involving the modification of the parent second messenger cyclic guanosine monophosphate. The hydrogen in position 8 of the nucleobase is replaced by the lipophilic 4-chlorophenylthio moiety, and the equatorial one of the two exocyclic oxygen atoms of the cyclic phosphate moiety is modified by sulfur .
Industrial Production Methods: The compound is typically crystallized or lyophilized as a sodium salt. Other salt forms are available upon request . The production process ensures high purity, typically better than 99%, and the compound is checked for the absence of activators such as 8-pCPT-cGMP .
Chemical Reactions Analysis
Types of Reactions: Rp-8-pCPT-cGMPS sodium undergoes various chemical reactions, including substitution reactions due to the presence of the chlorophenylthio group. It is also resistant to metabolic degradation by cyclic nucleotide-responsive phosphodiesterases .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include sulfur-containing compounds and chlorophenylthio derivatives. The reactions are typically carried out under controlled conditions to ensure the stability and purity of the final product .
Major Products Formed: The major products formed from the reactions involving this compound are typically analogs of cGMP with modified functional groups that enhance their stability and membrane permeability .
Scientific Research Applications
Rp-8-pCPT-cGMPS sodium is widely used in scientific research due to its ability to inhibit cGMP-dependent protein kinases. It is used in studies related to cardiovascular systems, vasculature, and cell signaling . The compound is also employed in research involving nitric oxide signaling and the relaxation of rat tail arteries induced by nitric oxide donors . Additionally, it is used to study the role of cGMP in platelet function and inhibition .
Comparison with Similar Compounds
Similar Compounds:
- Sp-8-pCPT-cGMPS
- 8-pCPT-cGMP
- Rp-cGMPS
Uniqueness: Rp-8-pCPT-cGMPS sodium is unique due to its high lipophilicity and excellent membrane permeability, making it useful for studies involving intact cells . It also exhibits metabolic stability towards all cyclic nucleotide-responsive phosphodiesterases examined so far . The compound’s ability to discriminate between protein kinase G and cGMP-gated ion channels further enhances its utility in research .
Properties
IUPAC Name |
sodium;2-amino-8-(4-chlorophenyl)sulfanyl-9-(7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN5O6PS2.Na/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11;/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERAACMSJYSCBY-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5NaO6PS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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